trans-2-Nitrocinnamaldehyde as a More Potent Time-Dependent CYP2A6 Inhibitor Versus trans-Cinnamaldehyde and trans-2-Methoxycinnamaldehyde
trans-2-Nitrocinnamaldehyde (NCA) was evaluated head-to-head against its major in-class comparators trans-2-methoxycinnamaldehyde and trans-cinnamaldehyde for time-dependent inhibition of CYP2A6-mediated nicotine metabolism. NCA demonstrated a kinact of 0.060 min⁻¹ (± 0.024) and a KI of 6.0 μM (± 2.0) in mouse liver microsomes, and was explicitly concluded to be more potent than both trans-2-methoxycinnamaldehyde and trans-cinnamaldehyde [1]. In vivo in C57BL/6J mice, oral administration of NCA (0.088 mg/mL in drinking water for 3 days) resulted in a nicotine plasma AUC of 355.9 ng·min/mL (geometric mean; 95% CI = 151.5–836.6), representing a 2.5-fold increase over the control AUC of 143.3 ng·min/mL (geometric mean; 95% CI: 112.2–183.0) [1]. Intraperitoneal injection of NCA (57.1 mg/kg) yielded an AUC-fold change of 1.96, while the reference CYP2A6 inhibitor methoxsalen produced an AUC-fold change of 6.68 under identical conditions, providing a calibrated benchmark for NCA potency [1].
| Evidence Dimension | In vitro time-dependent CYP2A6 inhibition kinetics and in vivo nicotine metabolic clearance (AUC modulation) |
|---|---|
| Target Compound Data | NCA: kinact = 0.060 min⁻¹ (± 0.024), KI = 6.0 μM (± 2.0) in mouse liver microsomes; oral NCA nicotine AUC = 355.9 ng·min/mL (2.5-fold vs. control) |
| Comparator Or Baseline | trans-2-Methoxycinnamaldehyde and trans-cinnamaldehyde (both previously demonstrated as time-dependent CYP2A6 inhibitors, but less potent than NCA); Control nicotine AUC = 143.3 ng·min/mL |
| Quantified Difference | NCA more potent than both comparators (qualitative conclusion from the study); 2.5-fold nicotine AUC increase vs. control; 1.96-fold AUC increase via IP route |
| Conditions | Mouse liver microsomes (2 mg/mL), 0–120 μM NCA, 0–90 min incubation; secondary incubation with NADPH (1 mM), nicotine (50 μM), liver cytosol (1 mg/mL), 15 min at 37 °C; LC-MS/MS cotinine quantification. In vivo: adult male C57BL/6J mice, oral NCA 0.088 mg/mL in drinking water for 3 days prior to nicotine 1 mg/kg IP. |
Why This Matters
For researchers developing nicotine cessation therapies or studying CYP2A6-mediated drug metabolism, NCA's superior potency over the previously studied trans-2-methoxycinnamaldehyde and trans-cinnamaldehyde directly impacts inhibitor selection, with the oral dosing feasibility offering a practical advantage for in vivo models.
- [1] In vitro and In vivo Inhibition of Nicotine Metabolism by trans-2-Nitrocinnamaldehyde. ASPET 2023 Annual Meeting Abstract, ID 16923. JPET. DOI: 10.1124/jpet.16923 View Source
